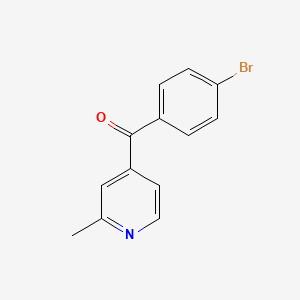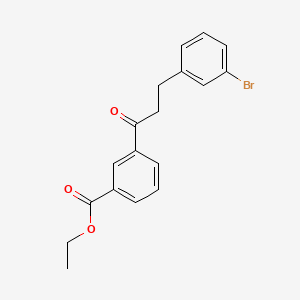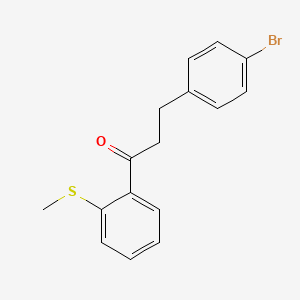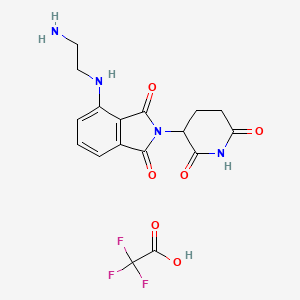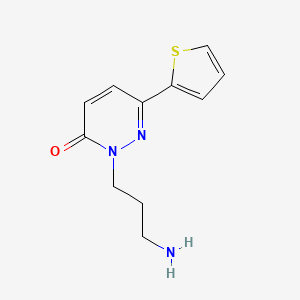
2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one
Descripción general
Descripción
2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one, also known as APTP, is a thienopyridazine compound that is being studied for its potential use in a variety of scientific and medical applications. APTP has been found to have a variety of biochemical and physiological effects, and is being studied for its potential use in synthesizing drugs and other chemicals, as well as its possible use as a therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Pyridazin-3(2H)-one systems, including derivatives like 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one, possess significant biological properties and have been applied in pharmaceutical and agrochemical industries. Their synthesis often involves complex nucleophilic substitution reactions (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).
Biological Activity
- Certain thieno[2,3-c]pyridazine derivatives, a class to which 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one belongs, have shown antibacterial activity, demonstrating the potential for developing new therapeutic agents (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
Platelet Aggregation Inhibition
- Some 3(2H)-pyridazinones, closely related to 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one, have been explored as potential platelet aggregation inhibitors, suggesting a potential use in cardiovascular disease management (Estevez, Raviña, & Sotelo, 1998).
Drug Development for Cognitive Disorders
- Derivatives of pyridazin-3(2H)-one have been investigated for their potential in treating attentional and cognitive disorders, indicating a broad scope in neuropsychiatric drug development (Hudkins et al., 2011).
Synthesis of Fused Azines
- Novel synthesis methods for pyridazin-3-one derivatives, including 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one, have been developed, leading to the creation of fused azines, which are important in various chemical and pharmaceutical applications (Ibrahim & Behbehani, 2014).
Exploration in Novel Pyridazines
- The synthesis of novel pyridazines, a category that includes 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one, has been a subject of extensive research, leading to the discovery of new compounds with diverse chemical properties (Deeb, Essawy, Yasine, & Fikry, 1991).
Propiedades
IUPAC Name |
2-(3-aminopropyl)-6-thiophen-2-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c12-6-2-7-14-11(15)5-4-9(13-14)10-3-1-8-16-10/h1,3-5,8H,2,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDKTUNAZHSTCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



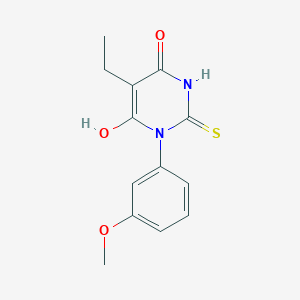
![2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate](/img/structure/B1373681.png)
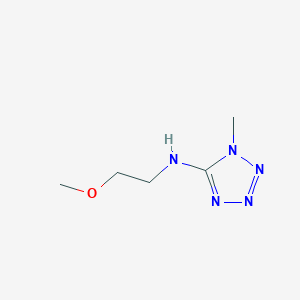
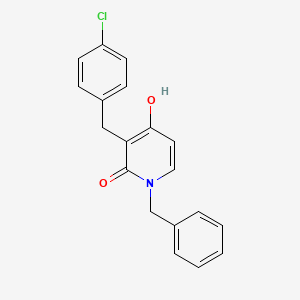
![tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B1373687.png)


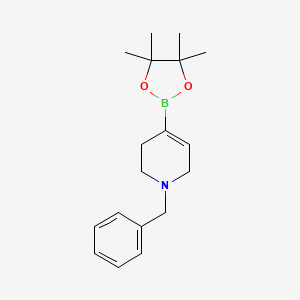
![methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1373691.png)
